Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside
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Overview
Description
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is utilized to study the structure, synthesis, and biological roles of carbohydrates. Its unique structure, which includes a benzyl group and methyl modifications, makes it a valuable tool for investigating carbohydrate-protein interactions and other glycosylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using benzyl or other protecting groups to prevent unwanted reactions.
Methylation: The protected galactose undergoes methylation at specific positions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed under acidic or hydrogenolytic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the benzyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thiols, amines, or other nucleophiles under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Deprotected galactopyranosides.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside is widely used in various fields of scientific research:
Chemistry: It serves as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Researchers use it to investigate carbohydrate-protein interactions, which are crucial for understanding cell signaling and immune responses.
Medicine: The compound is used in the development of glycomimetics, which are carbohydrate-like molecules with therapeutic potential.
Industry: It is employed in the synthesis of complex carbohydrates and glycoconjugates for use in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism by which Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside exerts its effects involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can mimic natural substrates of glycosyltransferases, thereby inhibiting or modifying glycosylation pathways. This interaction can affect various biological processes, including cell signaling, immune response, and protein folding.
Comparison with Similar Compounds
Methyl alpha-D-galactopyranoside: Lacks the benzyl and methyl modifications, making it less specific for certain biochemical studies.
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-galactopyranoside: Fully methylated derivative, used for different glycosylation studies.
Benzyl alpha-D-galactopyranoside: Contains only the benzyl group, used for studying benzylation effects on glycosylation.
Uniqueness: Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside is unique due to its specific pattern of methylation and benzylation, which allows for targeted studies of glycosylation processes. Its structure provides a balance between stability and reactivity, making it a versatile tool in glycobiology research.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3S,6S)-5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3/t10?,12-,13?,14?,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQLPGZLKBRKSP-HZGNNDKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H](C(C([C@H](O1)OC)OC)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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